molecular formula C23H37FO4S2 B11960261 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid CAS No. 199461-25-1

5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid

Cat. No.: B11960261
CAS No.: 199461-25-1
M. Wt: 460.7 g/mol
InChI Key: GRUKLOFHPPMCSV-UHFFFAOYSA-N
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Description

5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid is a complex organic compound that features a fluorosulfonyl group, a hexadecylthio group, and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core. The introduction of the fluorosulfonyl group can be achieved through electrophilic aromatic substitution reactions, while the hexadecylthio group can be introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

    Substitution: The hexadecylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with unique properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hexadecylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Fluorosulfonyl)-2-(dodecylthio)benzoic acid
  • 5-(Fluorosulfonyl)-2-(octadecylthio)benzoic acid
  • 5-(Chlorosulfonyl)-2-(hexadecylthio)benzoic acid

Uniqueness

Compared to similar compounds, 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid is unique due to the presence of the fluorosulfonyl group, which can impart distinct chemical reactivity and biological activity. The hexadecylthio group also contributes to its unique properties by enhancing its lipophilicity and potential interactions with lipid membranes.

Properties

CAS No.

199461-25-1

Molecular Formula

C23H37FO4S2

Molecular Weight

460.7 g/mol

IUPAC Name

5-fluorosulfonyl-2-hexadecylsulfanylbenzoic acid

InChI

InChI=1S/C23H37FO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26)

InChI Key

GRUKLOFHPPMCSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O

Origin of Product

United States

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